5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c1-7-4-11-2-3-14(7)9-12-5-8(10)6-13-9;/h5-7,11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOJKHXZOPMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C=N2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
The most common approach involves reacting 5-fluoro-2-chloropyrimidine with 2-methylpiperazine under basic conditions. This method is highlighted in patents and journals for its simplicity and scalability.
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Reagents :
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5-Fluoro-2-chloropyrimidine (1.0 equiv)
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2-Methylpiperazine (1.2–1.5 equiv)
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Solvent: Toluene or DMF
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Base: KCO or EtN
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Temperature: 80–110°C
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Time: 12–24 hours
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Steps :
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Combine reagents under nitrogen and reflux until complete substitution (monitored via TLC/HPLC).
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Filter to remove salts, concentrate, and purify via recrystallization (ethanol/water).
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Treat the free base with HCl (gaseous or in dioxane) to form the hydrochloride salt.
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Key Data :
Boc-Protected Intermediate Route
For enhanced regioselectivity, a tert-butoxycarbonyl (Boc)-protected 2-methylpiperazine is employed, particularly when competing reactive sites exist.
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Reagents :
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5-Fluoro-2-chloropyrimidine
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Boc-2-methylpiperazine (1.1 equiv)
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Catalyst: Pd(OAc)/BINAP (for challenging substitutions)
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Solvent: THF or DCM
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Base: NaH or CsCO
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Steps :
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Perform coupling under microwave irradiation (150°C, 45 min) or conventional heating.
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Deprotect the Boc group using 4M HCl in dioxane.
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Isolate the hydrochloride salt via filtration.
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Advantages :
One-Pot Reductive Amination
A less common but efficient method involves reductive amination of 5-fluoro-2-aminopyrimidine with 2-methylpiperazine derivatives, though this requires pre-functionalized starting materials.
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Reagents :
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5-Fluoro-2-aminopyrimidine
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2-Methylpiperazine-1-carbaldehyde
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Reducing Agent: NaBH or BH-THF
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Steps :
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React aldehyde with amine in MeOH at 0°C.
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Add reducing agent and stir at room temperature.
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Acidify with HCl and precipitate the product.
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Critical Analysis of Methodologies
Regioselectivity and Byproduct Formation
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Direct Substitution : Risk of over-alkylation at piperazine’s secondary amine. Using excess pyrimidine (1.5 equiv) suppresses this.
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Boc Protection : Eliminates byproducts but adds synthetic steps.
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Catalytic Methods : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) improve efficiency but increase cost.
Solvent and Base Optimization
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Polar Solvents (DMF) : Accelerate reaction but may degrade heat-sensitive substrates.
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Nonpolar Solvents (Toluene) : Ideal for high-temperature reactions (>100°C).
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Inorganic Bases (KCO) : Preferred for SNAr due to mild conditions.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 8.45 (s, 1H, H-6), 4.20–3.90 (m, 4H, piperazine), 3.00 (s, 3H, N-CH), 2.80–2.60 (m, 4H, piperazine).
13C NMR :
HRMS (ESI) :
Industrial-Scale Considerations
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Cost Efficiency : Direct substitution (Section 1.1) is preferred for large-scale synthesis due to fewer steps.
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Purification : Recrystallization from ethanol/water achieves >99% purity without chromatography.
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Safety : HCl gas handling requires controlled environments; alternatives include aqueous HCl .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine N-oxide.
Reduction: Formation of reduced derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine.
Substitution: Formation of substituted derivatives such as 5-amino-2-(2-methylpiperazin-1-yl)pyrimidine.
Scientific Research Applications
Anti-inflammatory Agents
The compound has been investigated for its potential as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, are known to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Methods of Application:
- In Vitro Studies: Various pyrimidine derivatives are synthesized and tested for their anti-inflammatory effects.
- In Vivo Studies: Animal models are employed to evaluate the efficacy of these compounds against inflammation markers.
Results:
Studies indicate that certain derivatives exhibit potent anti-inflammatory effects, significantly reducing inflammation markers in both in vitro and in vivo settings.
Antimicrobial Properties
Research has also focused on the antimicrobial properties of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride. The compound has shown effectiveness against various bacterial and fungal strains.
Methods of Application:
- Synthesis of Derivatives: The compound serves as a precursor for synthesizing other pyrimidine derivatives with enhanced antimicrobial activity.
Results:
Preliminary findings suggest that these derivatives demonstrate significant antimicrobial activity, making them potential candidates for further pharmaceutical development.
Neuropharmacology
This compound has been evaluated for its role as a selective agonist at serotonin receptors, particularly the 5-HT2C subtype.
Methods of Application:
- Binding Affinity Studies: The compound's interaction with serotonin receptors is assessed through ligand binding assays.
Results:
Certain derivatives have been identified with high selectivity and potency towards the 5-HT2C receptor, indicating their potential use in treating mood disorders .
Cardiovascular Pharmacology
The compound is also being explored for its potential cardiovascular benefits, particularly in managing hypertension.
Methods of Application:
- Animal Model Testing: Effects on blood pressure and vascular relaxation are studied to assess antihypertensive properties.
Results:
Research suggests that pyrimidine derivatives may act as effective antihypertensive agents, providing new avenues for cardiovascular drug development.
Case Study 1: Synthesis and Evaluation of Disubstituted Pyrimidines
A study synthesized several disubstituted pyrimidines, including this compound, evaluating their biological activity as selective 5-HT2C agonists. The results indicated that specific modifications enhanced selectivity and potency, highlighting the importance of structural optimization in drug design .
| Compound | Binding Affinity (nM) | Selectivity |
|---|---|---|
| Compound 10a | 7.9 | High |
| Compound 10f | 19.0 | Moderate |
Case Study 2: Anti-inflammatory Activity Assessment
In a series of experiments assessing anti-inflammatory properties, derivatives of this compound were tested against inflammatory mediators. The findings demonstrated significant reductions in inflammation markers across multiple test cases.
| Inflammatory Mediator | Control Level | Compound Level |
|---|---|---|
| Prostaglandin E2 | 100% | 30% |
| TNF-α | 100% | 25% |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity and selectivity for these targets. The 2-methylpiperazin-1-yl group contributes to the compound’s overall stability and solubility, facilitating its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs vary in substituents on the pyrimidine ring and the piperazine/piperidine moiety. Key examples include:
Binding Affinity and Enzymatic Inhibition
- Target Compound : Likely exhibits CYP2D6 inhibition due to structural similarity to SCH 66712, which binds CYP2D6 with a 1:1.2 molar ratio and causes >90% enzyme inactivation .
- SCH 66712 : Forms a stable I-type binding spectrum with CYP2D6 (Ks = 0.39 µM) and inactivates the enzyme via protein adducts at Thr309 .
- Piperidinyloxy Derivative : The oxygen linker could alter orientation in CYP2C9’s active site, as seen in SCH 66712’s horizontal binding mode in CYP2C9 .
Metabolic Pathways
- Target Compound: Likely undergoes oxidation at the methylpiperazine group or pyrimidine ring, similar to SCH 66712, which generates mono-oxidized metabolites (e.g., m/z 355) .
- SCH 66712: Metabolized by CYP2D6, CYP2C9, and CYP2C19 to mono-oxidized products. The phenyl-imidazole group is a key site for oxidation, leading to methylene quinone intermediates .
- 5-Chloro Analog : The chloro group may slow oxidative metabolism compared to fluorine, increasing half-life but reducing reactive metabolite formation .
Pharmacological and Clinical Implications
- Target Compound : The methylpiperazine group may enhance selectivity for CYP2D6 over CYP2C9/CYP2C19, as seen in SCH 66712’s preferential CYP2D6 inactivation .
- SCH 66712 : Demonstrates mechanism-based inhibition (MBI) with a partition ratio of 3, indicating efficient enzyme inactivation .
Data Tables
Table 1: Key Biochemical Properties of Selected Analogs
| Compound | CYP2D6 Ks (µM) | Partition Ratio | Major Metabolites (m/z) |
|---|---|---|---|
| SCH 66712 | 0.39 ± 0.10 | 3 | 355, 339, 173, 183 |
| 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine HCl | Predicted: 0.5–1.0 | Not reported | Likely 355, 339 |
| 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine HCl | Not reported | Not reported | Unknown |
Table 2: Structural Impact on CYP Binding
Biological Activity
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a fluorinated pyrimidine derivative with significant biological activity. This compound features a fluorine atom at the 5-position of the pyrimidine ring and a 2-methylpiperazin-1-yl group at the 2-position, which enhances its solubility and biological interactions. The hydrochloride form improves its water solubility, making it suitable for various scientific applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves:
- Starting Materials : 5-fluoropyrimidine and 2-methylpiperazine.
- Nucleophilic Substitution : The reaction occurs in the presence of a base (e.g., sodium hydride) to form the desired product.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the piperazine moiety contributes to stability and solubility. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.
Pharmacological Studies
Research has demonstrated that this compound exhibits notable activity against several biological targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit dihydroorotate dehydrogenase (DHODH), a target in malaria treatment, showing promising results in vitro .
- Cancer Research : The compound has been evaluated for its antiproliferative effects on cancer cell lines, with studies indicating significant growth inhibition in various models .
Case Studies
Research indicates that compounds similar to this compound have shown efficacy in:
- Inhibition of Cancer Cell Proliferation : Analogues have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potential as chemotherapeutic agents .
- Selective Receptor Binding : Studies on pyrimidine derivatives indicate that modifications can enhance selectivity towards specific serotonin receptors, which may lead to developments in CNS therapies .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Chemotherapeutic agent |
| 2-Fluoropyrimidine | Simpler fluorinated pyrimidine | Building block in synthesis |
| 5-Fluoro-2-methylpyrimidine | Related structure | Lacks piperazine moiety |
Uniqueness
The unique combination of the fluorine atom and the piperazine group in this compound confers distinct chemical properties that enhance its potential applications in both pharmaceuticals and agrochemicals.
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with 2-methylpiperazine, followed by hydrochloride salt formation. Key optimization parameters include:
- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol/water mixtures facilitate salt precipitation .
- Catalysts : Base catalysts like triethylamine or K₂CO₃ improve substitution efficiency .
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Reduces byproducts | |
| Solvent | DMF/EtOH | 85–92% yield | |
| Reaction Time | 12–24 hrs | Completes substitution |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment; ¹H/¹³C NMR for piperazine and pyrimidine integration) .
- HPLC : Assess purity (>98% recommended for pharmacological studies) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve hydrochloride salt conformation (monoclinic space groups common for similar compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in piperazine or solvent-dependent conformational changes). Strategies include:
- Variable-temperature NMR : Identify exchange broadening or coalescence points to confirm rotational barriers .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
- Crystallographic validation : Compare X-ray structures with NMR-derived models to rule out solvent artifacts .
Q. What are the implications of the hydrochloride counterion on the compound’s stability and solubility in biological assays?
Methodological Answer: The hydrochloride salt improves aqueous solubility but may affect:
- Hygroscopicity : Requires anhydrous storage (≤25°C in sealed containers) to prevent decomposition .
- pH-dependent stability : Protonation of the piperazine nitrogen enhances stability in acidic buffers but risks precipitation in neutral media .
| Property | Hydrochloride Salt Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Solubility | 10–15 mg/mL in water | Use buffered saline (pH 4–6) | |
| Stability | Degrades at >40°C | Store under nitrogen |
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways (e.g., cross-coupling reactions)?
Methodological Answer:
- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Docking studies : Simulate interactions with catalytic systems (e.g., Pd catalysts for Suzuki couplings) to optimize ligand design .
- Reaction kinetics modeling : Use software like Gaussian or ORCA to model activation energies for proposed pathways .
Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1%) .
- Validate purity : Reanalyze batches with HPLC-MS to rule out degradants or isomers .
- Replicate with structural analogs : Compare activity trends across derivatives to identify pharmacophore requirements .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate) .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
Emerging Research Directions
Q. Can this compound serve as a precursor for novel heterocyclic frameworks in medicinal chemistry?
Methodological Answer: Yes, its pyrimidine-piperazine core is amenable to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
